molecular formula C22H27N3O3S B4113679 2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(4-methoxyphenyl)acetamide

2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(4-methoxyphenyl)acetamide

Cat. No. B4113679
M. Wt: 413.5 g/mol
InChI Key: DFWYVUZRNCMRAJ-UHFFFAOYSA-N
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Description

2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as EPPA, and it has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of EPPA involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the cholinergic neurotransmission. This mechanism of action has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
EPPA has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, enhancement of cholinergic neurotransmission, and potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

EPPA has several advantages and limitations for lab experiments. One of the advantages is its high potency as an acetylcholinesterase inhibitor, which makes it a useful tool for studying the cholinergic neurotransmission. However, one of the limitations is its poor solubility in water, which makes it difficult to use in aqueous solutions. This can be overcome by using organic solvents or by modifying the chemical structure of EPPA.

Future Directions

There are several future directions for the study of EPPA. One of the directions is the modification of the chemical structure of EPPA to improve its solubility and pharmacokinetic properties. Another direction is the study of the potential therapeutic applications of EPPA in the treatment of various diseases, including Alzheimer's disease and other neurological disorders. Additionally, the study of the biochemical and physiological effects of EPPA can lead to a better understanding of the cholinergic neurotransmission and its role in various diseases.

Scientific Research Applications

EPPA has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

2-[4-(4-ethylpiperazine-1-carbothioyl)phenoxy]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-3-24-12-14-25(15-13-24)22(29)17-4-8-20(9-5-17)28-16-21(26)23-18-6-10-19(27-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYVUZRNCMRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenoxy}-N-(4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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